molecular formula C19H19FN2O4 B5313996 N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide

N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide

Cat. No. B5313996
M. Wt: 358.4 g/mol
InChI Key: VGENVUMPLSOZEV-UHFFFAOYSA-N
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Description

N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide, also known as FLB 457, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective dopamine D2/D3 receptor antagonist that has been widely used in scientific research.

Mechanism of Action

N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide 457 acts as a competitive antagonist at the dopamine D2/D3 receptors, which are widely distributed in the brain. By blocking the binding of dopamine to these receptors, N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide 457 reduces the activity of the dopaminergic system, which is involved in the regulation of various physiological functions, including movement, cognition, and emotion.
Biochemical and Physiological Effects:
N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide 457 has been shown to produce a range of biochemical and physiological effects, depending on the dose and duration of treatment. In preclinical studies, N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide 457 has been found to reduce the release of dopamine in the striatum, which is a key brain region involved in the regulation of movement and reward. It has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide 457 in lab experiments is its high selectivity and potency for the dopamine D2/D3 receptors. This allows researchers to investigate the specific role of these receptors in various physiological and pathological conditions. However, one of the limitations of using N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide 457 is its relatively short half-life, which requires frequent dosing to maintain a consistent level of receptor blockade.

Future Directions

There are several future directions for the use of N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide 457 in scientific research. One area of interest is the investigation of its potential therapeutic effects in neurological disorders, such as schizophrenia and addiction. Another area of interest is the development of new compounds that target the dopamine D2/D3 receptors with greater selectivity and potency. Additionally, the use of N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide 457 in combination with other drugs could provide new insights into the complex interactions between different neurotransmitter systems in the brain.
Conclusion:
In conclusion, N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide 457 is a potent and selective dopamine D2/D3 receptor antagonist that has been widely used in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic effects of N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide 457 and to develop new compounds that target the dopamine D2/D3 receptors with greater selectivity and potency.

Synthesis Methods

The synthesis of N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide 457 involves a multi-step process that starts with the reaction of 3-fluorobenzylamine with ethyl acetoacetate to form 1-(3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid ethyl ester. This intermediate is then reacted with 3-hydroxy-4-methoxybenzoyl chloride in the presence of a base to form N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide 457.

Scientific Research Applications

N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide 457 has been extensively used in scientific research to investigate the role of dopamine D2/D3 receptors in various physiological and pathological conditions. It has been used in preclinical studies to evaluate its potential therapeutic effects in several neurological disorders, including schizophrenia, Parkinson's disease, and addiction.

properties

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4/c1-26-17-6-5-13(8-16(17)23)19(25)21-15-9-18(24)22(11-15)10-12-3-2-4-14(20)7-12/h2-8,15,23H,9-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGENVUMPLSOZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)CC3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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